molecular formula C9H15NO3 B12845779 Ethyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate

Ethyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate

Cat. No.: B12845779
M. Wt: 185.22 g/mol
InChI Key: YYHIIZRIUCMZLW-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate is a heterocyclic organic compound It is characterized by a furan ring substituted with an ethyl ester, an amino group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate typically involves the condensation of ethyl propionate with diethyl oxalate, followed by reaction with acetaldehyde. The intermediate diethyl oxalylpropionate undergoes acidic decarboxylation to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. The furan ring provides structural stability and can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-5,5-dimethyl-2,5-dihydrofuran-3-carboxylate is unique due to the presence of both an amino group and an ester group on the furan ring, which allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 4-amino-5,5-dimethyl-2H-furan-3-carboxylate

InChI

InChI=1S/C9H15NO3/c1-4-12-8(11)6-5-13-9(2,3)7(6)10/h4-5,10H2,1-3H3

InChI Key

YYHIIZRIUCMZLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(OC1)(C)C)N

Origin of Product

United States

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